5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3IO3/c13-12(14,15)8-5-6(16)1-2-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSUMHXBMZYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with iodine and trifluoromethyl groups through electrophilic aromatic substitution reactions. Iodination can be achieved using iodine or iodine monochloride, while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and carboxylic acid group can be further oxidized under strong oxidative conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Further oxidized derivatives of the furan ring or carboxylic acid group.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has shown promise in the development of pharmaceutical agents. Its structural characteristics allow it to function as a building block for synthesizing biologically active compounds, including:
- Anticancer Agents : The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. For example, research indicates that derivatives of this compound can act as inhibitors of g-secretase, an enzyme implicated in Alzheimer's disease and certain cancers .
- Anti-inflammatory Drugs : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy in penetrating biological membranes and modulating inflammatory pathways .
Material Science
In material science, this compound is explored for its use in polymer chemistry:
- Polymer Synthesis : This compound can serve as a monomer or additive in the synthesis of advanced polymers, such as polyethylene furanoate (PEF), which is derived from furan-based compounds. PEF is noted for its biodegradability and potential applications in food packaging .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibitory activity against cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study 2: Polymer Development
Research conducted by the European Food Safety Authority (EFSA) assessed the safety of furan-based compounds used in food contact materials. The study highlighted that furan derivatives like this compound could be utilized to create polymers with low migration rates into food products, ensuring consumer safety while maintaining material integrity .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and iodine substituents can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Matters: The placement of electron-withdrawing groups (e.g., CN, CF₃) on the phenyl ring significantly impacts enzyme inhibition. For example, the 2-cyano-4-CF₃ analog (IC₅₀ = 18 µM) outperforms earlier derivatives in MbtI inhibition , while the 3-cyano-5-CF₃ variant shows enhanced antitubercular efficacy .
- Iodo vs. Bromo Substituents: The target compound’s iodine substituent (vs. bromine in ) may confer steric or electronic differences.
- Trifluoromethyl Role : The CF₃ group, common across active analogs, likely enhances binding through hydrophobic interactions and electron-withdrawing effects, stabilizing the carboxylate moiety for enzyme interaction .
Physicochemical and Pharmacokinetic Considerations
- Iodine’s Impact : The iodine atom in the target compound increases molecular weight (vs. fluorine or bromine analogs) and may influence bioavailability. Iodinated compounds often exhibit longer half-lives but face challenges in solubility .
- Carboxylic Acid Functionality : The furan-2-carboxylic acid moiety is critical for MbtI inhibition, as seen in analogs . Modifications to this group (e.g., esterification in ’s methoxycarbonyl derivative) could reduce activity by disrupting ionic interactions with the enzyme’s active site.
Biological Activity
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS No. 954298-25-0) is a synthetic organic compound notable for its unique structural features, including a furan ring and substituents that enhance its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic properties.
The compound has the molecular formula and a molecular weight of 382.077 g/mol. Its structure includes:
- A furan ring
- A carboxylic acid group
- A phenyl ring substituted with iodine and trifluoromethyl groups
These features contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl and iodine substituents enhance lipophilicity and electron-withdrawing properties, which can influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the furan ring and halogenated phenyl group can enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
| Study | Pathogen Tested | Activity |
|---|---|---|
| Study 1 | Staphylococcus aureus | Inhibition observed at 50 µg/mL |
| Study 2 | Escherichia coli | Moderate inhibition at 100 µg/mL |
Anticancer Properties
The potential anticancer activity of this compound has been investigated in several studies. The compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Case Studies
- Case Study: Antimicrobial Efficacy
- Researchers evaluated the antimicrobial efficacy of various derivatives, including this compound, against gram-positive and gram-negative bacteria. Results indicated a promising spectrum of activity, particularly against resistant strains.
- Case Study: Cancer Cell Line Testing
- In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid?
- Methodological Answer : A two-step approach is typical:
- Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling (e.g., using CuI or Pd catalysis) on a pre-functionalized phenyl ring.
- Step 2 : Iodination at the para position using N-iodosuccinimide (NIS) under acidic conditions.
Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Q. How can the purity of this compound be validated for downstream applications?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental Analysis (C, H, N) to confirm stoichiometry.
- Melting Point consistency (compare with literature if available).
Contaminants like unreacted iodide or trifluoromethyl precursors can be identified via LC-MS .
Q. What solvents are optimal for solubility in biological assays?
- Methodological Answer : The carboxylic acid group confers partial solubility in polar aprotic solvents (e.g., DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in buffer (PBS, pH 7.4). Sonication or mild heating (40–50°C) may aid dissolution .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (iodo, trifluoromethyl) influence the compound’s reactivity?
- Methodological Answer :
- Trifluoromethyl : Stabilizes intermediates via inductive effects, reducing electrophilic substitution reactivity. Increases acidity of the carboxylic acid (pKa ~2.5–3.0).
- Iodo : Participates in halogen bonding, affecting crystal packing and intermolecular interactions. Can be leveraged for further functionalization (e.g., Suzuki coupling).
Computational modeling (DFT) is recommended to predict sites for nucleophilic attack .
Q. How to resolve contradictions in reaction yields during iodination?
- Methodological Answer : Inconsistent yields often stem from:
- Competing side reactions (e.g., diiodination). Monitor via TLC and adjust NIS stoichiometry.
- Solvent polarity : Use dichloromethane instead of THF to minimize byproducts.
- Temperature control : Maintain 0–5°C to suppress radical pathways.
Characterize byproducts using HRMS and 1H/13C NMR .
Q. What spectroscopic techniques confirm the substitution pattern on the phenyl ring?
- Methodological Answer :
- 1H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and coupling patterns.
- 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- X-ray crystallography : Resolves spatial arrangement and validates iodine positioning.
Compare with analogous structures (e.g., ’s InChIKey) for reference .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variations : Synthesize analogs with Cl, Br, or methyl groups replacing iodine.
- Assays : Test inhibition of kinases or antimicrobial activity (MIC assays).
- Data analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with bioactivity.
Reference biochemical mechanisms from related thiophene-carboxylic acids (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
